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Compound of Interest

Compound Name:
N-(3-chloro-2-methylphenyl)-2-

hydroxybenzamide

CAS No.: 75300-64-0

Cat. No.: B3330854

Get Quote

Executive Summary
This guide provides a rigorous technical analysis of salicylanilide-based mitochondrial

uncouplers, a class of small molecules that dissociate electron transport from ATP synthesis.

While historically categorized as anthelmintics (e.g., Niclosamide), these compounds are

currently undergoing extensive repurposing for oncology, metabolic regulation, and antiviral

therapies.

For the drug development professional, understanding the therapeutic window is critical.

Salicylanilides function as protonophores, but their utility is often limited by a biphasic toxicity

profile: therapeutic mild uncoupling at low concentrations versus respiratory inhibition and ATP

depletion at high concentrations. This guide details the chemical mechanism, structure-activity

relationships (SAR), and the gold-standard validation protocols required to screen these

compounds effectively.

Chemical Biology & Mechanism of Action[1][2]
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The Protonophore Shuttle Mechanism
Salicylanilides are weakly acidic, lipophilic molecules. Their uncoupling activity relies on their

ability to exist in both neutral (protonated) and anionic (deprotonated) forms within the lipid

bilayer.

The mechanism follows a cyclic "shuttle" model:

Membrane Entry: The neutral salicylanilide (

) diffuses through the Outer Mitochondrial Membrane (OMM) and enters the Inner
Mitochondrial Membrane (IMM).

Deprotonation: Upon reaching the matrix side (high pH), the molecule releases a proton (

), becoming an anion (

). This dissipates the proton motive force (

).

Charge Delocalization: The negative charge on the phenolate oxygen is stabilized by

electron-withdrawing groups (e.g.,

,

) and intramolecular hydrogen bonding, allowing the anion to traverse the hydrophobic core
of the IMM back to the intermembrane space (IMS).

Reprotonation: In the IMS (low pH), the anion accepts a proton, regenerating the neutral

species to repeat the cycle.

Visualization: The Protonophore Cycle
The following diagram illustrates the cyclic transport of protons across the IMM driven by the

salicylanilide scaffold.
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Caption: The salicylanilide protonophore cycle. The molecule shuttles H+ from the IMS to the

Matrix, collapsing the electrochemical gradient required for ATP synthesis.[1]

Structure-Activity Relationships (SAR)
To design or select a salicylanilide uncoupler, three physicochemical parameters must be

optimized.

Acid Dissociation Constant (pKa)
The pKa of the phenolic hydroxyl group is the primary determinant of potency.

Optimal Range: 6.0 – 7.5.
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Mechanism: If pKa is too high (>8.5), the molecule remains protonated and cannot release

H+ in the matrix. If too low (<5.0), it remains anionic and cannot pick up H+ in the IMS.

Modulation: Electron-withdrawing groups (EWGs) like Nitro (

) and Chlorine (

) on the aniline ring stabilize the anion, lowering the pKa.

Lipophilicity (logP)
Requirement: High lipophilicity (logP > 3.0) is essential for the molecule to partition into the

mitochondrial membrane.

Balance: Excessive lipophilicity (logP > 6.0) leads to sequestration in non-target membranes

and poor bioavailability (a known issue with Niclosamide).

Intramolecular Hydrogen Bonding
A hallmark of salicylanilides is the hydrogen bond between the phenolic -OH and the amide

carbonyl oxygen. This "pseudo-ring" structure shields the polar groups, enhancing membrane

permeability and stabilizing the anionic form.

Key Compounds Comparison
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Compound Primary Use Mechanism Note Key Limitation

Niclosamide

Anthelmintic /

Oncology

(Repurposing)

Potent protonophore;

inhibits STAT3/mTOR.

Poor oral

bioavailability;

Biphasic toxicity

(inhibits respiration at

high doses).

Oxyclozanide
Veterinary

Anthelmintic
Mild uncoupler.

Lower potency than

Niclosamide; higher

doses required.

Rafoxanide
Veterinary

Anthelmintic

Long half-life; binds

plasma proteins.

High lipophilicity leads

to tissue

accumulation.

FCCP
Research Tool

(Control)

Pure protonophore

benchmark.

Too toxic for

therapeutic use; lacks

specificity.

Experimental Validation Protocols
As an Application Scientist, I recommend a dual-validation approach: Respirometry (Seahorse)

to quantify metabolic flux, and Microscopy/Flow Cytometry (JC-1) to confirm membrane

potential depolarization.

Protocol A: High-Resolution Respirometry (Seahorse XF
Mito Stress Test)
The Gold Standard for quantifying uncoupling.

Objective: Distinguish between "proton leak" (uncoupling) and non-mitochondrial respiration.

Reagents:

Oligomycin: ATP Synthase (Complex V) inhibitor.

FCCP: Positive control uncoupler.
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Rotenone/Antimycin A: Complex I/III inhibitors (shuts down ETC).

Test Compound: Salicylanilide of interest.

Workflow Logic (The "Why"):

Basal Respiration: Measure initial OCR.

Injection 1 (Oligomycin): Blocks ATP synthesis.[2] Remaining respiration is due to Proton

Leak.

Application Note: If your compound is an uncoupler, adding it after Oligomycin should

spike respiration back up (or higher) to maximal levels. However, a standard stress test

injects the uncoupler instead of FCCP to measure maximal capacity.

Modified Protocol for Uncoupler Screening: Inject Oligomycin

Test Compound (Titration)

Rot/AA.

Result Interpretation: An effective uncoupler will increase OCR significantly after Oligomycin

inhibition.

Step-by-Step Protocol:

Seed Cells: 15,000–30,000 cells/well (cell line dependent) in XF96 plate. Incubate overnight.

Media Switch: Wash and replace with unbuffered XF Assay Medium (pH 7.4) supplemented

with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.[3]

Equilibration: Incubate 1 hour in non-CO2 incubator.

Load Cartridge:

Port A: Oligomycin (Final: 1.5 µM)[4]

Port B: Test Salicylanilide (Dose Response: e.g., 0.1, 0.5, 1.0, 5.0 µM)
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Port C: Rotenone/Antimycin A (Final: 0.5 µM)

Run Assay: Standard Mito Stress Test protocol on Seahorse Wave Controller.

Protocol B: Membrane Potential Analysis (JC-1 Assay)
Orthogonal validation to ensure OCR increase is due to

dissipation.

Principle: JC-1 is a cationic dye. In healthy mitochondria (high potential), it forms red

aggregates. In uncoupled mitochondria (low potential), it remains as green monomers.

Step-by-Step:

Staining: Incubate cells with 2 µM JC-1 for 20 mins at 37°C.

Treatment: Treat cells with Test Salicylanilide (e.g., Niclosamide 1 µM) for 1–4 hours.

Readout: Measure fluorescence ratio (Red 590nm / Green 529nm).

Result: A decrease in the Red/Green ratio indicates uncoupling.

Visualization: Experimental Workflow

Preparation Phase Seahorse XF Run

Seed Cells
(XF96 Plate)

Media Exchange
(Unbuffered XF Media)

CO2-Free Incubation
(1 Hour) Measure Basal OCR Inj A: Oligomycin

(Blocks ATP Synthase) Measure Proton Leak Inj B: Salicylanilide
(Test Compound)

Measure Uncoupled
Respiration

Inj C: Rot/AA
(Shutdown)

Click to download full resolution via product page

Caption: Modified Seahorse XF workflow for screening uncouplers. The test compound is

injected after Oligomycin to verify its ability to restore respiration independent of ATP synthesis.

Therapeutic Windows & Toxicity[5][6]
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Critical Insight: The difference between a therapeutic metabolic modulator and a mitochondrial

toxin is the Therapeutic Index (TI).

The Biphasic Effect
Salicylanilides like Niclosamide exhibit a "bell-shaped" dose-response curve:

Low Dose (0.1 – 1 µM):Mild Uncoupling. Increases metabolic rate, burns fat, activates

AMPK. Beneficial for obesity/diabetes.

High Dose (> 5 µM):Respiratory Inhibition. The molecule accumulates in the membrane,

disrupting lipid dynamics or directly inhibiting ETC complexes. This leads to ATP depletion

and necrotic cell death.

Safety Screening (MitoTox Index)
When developing new salicylanilide analogs, calculate the MitoTox Index (MTI) using Seahorse

data:

MTI > 0: Indicates uncoupling activity.

MTI < 0: Indicates ETC inhibition (toxicity).

Recommendation: Prioritize analogs that maintain uncoupling activity over a wide

concentration range without causing rapid membrane depolarization-induced apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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